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For Researchers, Scientists, and Drug Development Professionals

Abstract
Lamifiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a

key mediator of platelet aggregation. As a therapeutic agent, it has been investigated for the

treatment of acute coronary syndromes. This technical guide provides a comprehensive

overview of the chemical structure and a detailed examination of the synthetic pathways

developed for Lamifiban. The document includes tabulated data for key chemical properties, a

plausible multi-step synthesis protocol, and visualizations of the synthetic workflow and its

mechanism of action within the platelet aggregation signaling cascade.

Chemical Structure of Lamifiban
Lamifiban, also known by its development code Ro 44-9883, is a synthetic small molecule with

a well-defined chemical architecture.[1] Its structure is centered around a substituted piperidine

core, linked to a tyrosine derivative and an acetic acid moiety.

Table 1: Chemical and Physical Properties of Lamifiban
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Property Value Source

IUPAC Name

2-[1-[(2S)-2-[(4-

carbamimidoylbenzoyl)amino]-

3-(4-

hydroxyphenyl)propanoyl]piper

idin-4-yl]oxyacetic acid

[2]

Molecular Formula C₂₄H₂₈N₄O₆ [2][3][4]

Molecular Weight 468.51 g/mol

CAS Number 144412-49-7

Synonyms

Ro 44-9883, ((1-(N-(p-

Amidinobenzoyl)-L-tyrosyl)-4-

piperidyl)oxy))acetic acid

SMILES
c1cc(ccc1C--INVALID-LINK--

NC(=O)c3ccc(cc3)C(=N)N)O

InChI

InChI=1S/C24H28N4O6/c25-

22(26)16-3-5-17(6-4-

16)23(32)27-20(13-15-1-7-

18(29)8-2-15)24(33)28-11-9-

19(10-12-28)34-14-

21(30)31/h1-8,19-20,29H,9-

14H2,(H3,25,26)(H,27,32)

(H,30,31)/t20-/m0/s1

The stereochemistry of the tyrosine residue is crucial for its biological activity, with the (S)-

configuration being the active enantiomer. The molecule possesses a p-amidinobenzoyl group,

which mimics the arginine-glycine-aspartate (RGD) sequence of fibrinogen, enabling it to bind

to the GPIIb/IIIa receptor.

Synthesis of Lamifiban
The synthesis of Lamifiban is a multi-step process involving the assembly of three key building

blocks: a protected L-tyrosine derivative, a 4-hydroxypiperidine acetic acid ester, and 4-

amidinobenzoic acid. While a definitive, publicly available, step-by-step protocol is scarce, a
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plausible synthetic route can be constructed based on established organic chemistry principles

and information gleaned from related publications.

Proposed Synthetic Workflow
The overall strategy involves the coupling of these three fragments, followed by deprotection

steps to yield the final active pharmaceutical ingredient.
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A plausible synthetic workflow for Lamifiban.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1674348?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocols (Hypothetical)
The following protocols are illustrative and based on standard laboratory procedures for the key

transformations.

Step 1: Synthesis of Boc-L-Tyrosine (Fragment A)

Suspend L-Tyrosine in a mixture of dioxane and water.

Cool the suspension to 0 °C in an ice bath.

Add sodium hydroxide solution to achieve a basic pH.

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the

temperature and pH.

Allow the reaction to warm to room temperature and stir overnight.

Acidify the reaction mixture with a cold aqueous solution of potassium hydrogen sulfate.

Extract the product with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield Boc-L-Tyrosine.

Step 2: Synthesis of tert-Butyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate (Fragment

B)

Dissolve N-Boc-4-hydroxypiperidine in anhydrous tetrahydrofuran (THF) under an inert

atmosphere.

Cool the solution to 0 °C and add sodium hydride portion-wise.

Stir the mixture at 0 °C for 30 minutes, then add tert-butyl bromoacetate dropwise.

Allow the reaction to warm to room temperature and stir for 24 hours.

Quench the reaction by the slow addition of water.
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Extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate in vacuo.

Purify the crude product by column chromatography to obtain the desired ester.

Step 3: Synthesis of 4-Amidinobenzoic acid (Fragment C)

Suspend 4-cyanobenzoic acid in ethanol and bubble dry hydrogen chloride gas through the

suspension at 0 °C.

Stir the reaction at room temperature until the starting material is consumed.

Remove the solvent under reduced pressure to obtain the ethyl imidate hydrochloride salt.

Dissolve the imidate salt in ethanol and saturate the solution with ammonia gas at 0 °C.

Seal the reaction vessel and stir at room temperature for 48 hours.

Concentrate the reaction mixture and purify the residue by recrystallization to afford 4-

amidinobenzoic acid hydrochloride.

Step 4: Assembly and Deprotection

Coupling of A and B: Dissolve Boc-L-Tyrosine and the piperidine derivative (from Step 2) in

dichloromethane (DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC)

and a catalyst like 4-dimethylaminopyridine (DMAP). Stir at room temperature until the

reaction is complete. Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

N-Boc Deprotection: Dissolve the coupled product in DCM and add trifluoroacetic acid (TFA).

Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced

pressure.

Coupling with C: Dissolve the deprotected amine and 4-amidinobenzoic acid hydrochloride in

dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by a

base like N,N-diisopropylethylamine (DIPEA). Stir at room temperature overnight.
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Final Deprotection: Treat the resulting intermediate with a solution of TFA in DCM to remove

the tert-butyl ester protecting group. After completion, concentrate the reaction mixture and

purify the crude Lamifiban by preparative high-performance liquid chromatography (HPLC).

Table 2: Summary of Hypothetical Reaction Parameters

Step Key Reagents Solvent
Temperature
(°C)

Reaction Time
(h)

1 Boc₂O, NaOH Dioxane/Water 0 to RT 12

2
NaH, t-Bu

bromoacetate
THF 0 to RT 24

3 HCl, NH₃ Ethanol 0 to RT 48

4a DCC, DMAP DCM RT 12

4b TFA DCM RT 2

4c
EDC, HOBt,

DIPEA
DMF RT 16

4d TFA DCM RT 2

Mechanism of Action and Signaling Pathway
Lamifiban exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the

GPIIb/IIIa receptor on the surface of activated platelets. This action blocks the final common

pathway of platelet aggregation, regardless of the initial stimulus.

The activation of the GPIIb/IIIa receptor is a complex process involving "inside-out" signaling.

Various platelet agonists, such as thrombin, collagen, and adenosine diphosphate (ADP), bind

to their respective receptors on the platelet surface. This triggers a cascade of intracellular

events, leading to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for

fibrinogen. Lamifiban, by binding to the activated receptor, prevents fibrinogen from cross-

linking adjacent platelets, thereby inhibiting thrombus formation.
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Signaling pathway of platelet aggregation and inhibition by Lamifiban.
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Conclusion
This technical guide has provided a detailed overview of the chemical structure and a plausible

synthetic route for Lamifiban. The molecule's design as a potent GPIIb/IIIa receptor antagonist

is evident from its structural features. The outlined synthesis, while hypothetical in its specific

details, follows established chemical principles for the assembly of such a molecule. The

visualization of the synthetic workflow and the mechanism of action within the platelet

aggregation pathway offers a clear understanding of Lamifiban's chemical and biological

properties for professionals in the field of drug development and research. Further investigation

into proprietary synthetic methods may reveal more optimized and scalable routes to this

important antiplatelet agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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